5-Bromo-4-methoxy-2-methylpyrimidine
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Overview
Description
“5-Bromo-4-methoxy-2-methylpyrimidine” is a chemical compound with the CAS Number: 1805942-14-6 . It has a molecular weight of 203.04 .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H8BrNO . It is a solid at 20 degrees Celsius .
Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 203.04 .
Scientific Research Applications
Antiviral Activity
5-Bromo-4-methoxy-2-methylpyrimidine has been utilized in the synthesis of compounds with notable antiviral activities. For example, derivatives of 2,4-diaminopyrimidine, modified at the 5-position with a bromo group, have exhibited significant antiretroviral activity, comparable to that of reference drugs such as adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková et al., 2003).
Chemical Synthesis
The compound also plays a crucial role in chemical synthesis, serving as an intermediate in the preparation of various pyrimidine derivatives. For instance, it has been involved in efficient syntheses of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, showcasing its utility in generating heterocyclic analogues with potential applications in medicinal chemistry and drug development (Morgentin et al., 2009).
Material Science
Moreover, this compound derivatives have been explored for their utility in material science, particularly in the development of metal-complexing molecular rods. The synthesis and characterization of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines underline the compound's relevance in creating materials with specific optical or electronic properties (Schwab et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-4-methoxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-8-3-5(7)6(9-4)10-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOFQZXCJBCBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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